

An In-depth Technical Guide to the Aromatic Isomers of C12H18

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzene, trimethylpropyl-*

Cat. No.: *B15436369*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic isomers of the molecular formula C12H18. The document details their physical and spectroscopic properties, outlines experimental protocols for their synthesis and analysis, and presents a visual classification of the isomer groups. This information is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development.

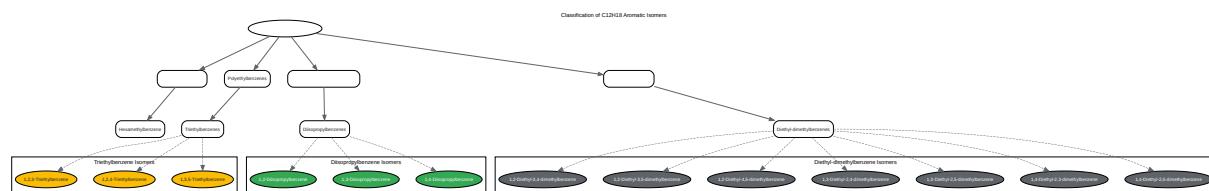
Introduction to C12H18 Aromatic Isomers

Aromatic hydrocarbons with the formula C12H18 represent a diverse group of isomers, primarily categorized by the nature and arrangement of their alkyl substituents on the benzene ring. These isomers share the same molecular weight (162.27 g/mol) but exhibit distinct physical and chemical properties due to their unique structural arrangements. The primary classes of C12H18 aromatic isomers include hexamethylbenzene, various triethylbenzenes, diisopropylbenzenes, and a range of diethyl-dimethylbenzenes. Understanding the properties and synthesis of these isomers is crucial for their application in various fields, including as starting materials for polymers, as high-density fuels, and in the synthesis of complex organic molecules.

Isomer Classification

The aromatic isomers of C12H18 can be broadly classified based on the type and substitution pattern of the alkyl groups attached to the benzene ring. The following diagram illustrates the

logical relationship between these isomer classes.



[Click to download full resolution via product page](#)

Figure 1: Classification of C12H18 Aromatic Isomers.

Quantitative Data Summary

The following tables provide a summary of the key physical and spectroscopic properties of various C12H18 aromatic isomers.

Table 1: Physical Properties of C12H18 Aromatic Isomers

Isomer	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 20°C)
Hexamethylbenzene	87-85-4	265	165-166	1.063
1,2,3-Triethylbenzene	2050-33-1	218-219	-	0.882
1,2,4-Triethylbenzene	877-44-1	218	-78	0.872 (at 25°C)
1,3,5-Triethylbenzene	102-25-0	215-216	-66.5	0.862
1,2-Diisopropylbenzene	577-55-9	205	-57	0.873
1,3-Diisopropylbenzene	99-62-7	203	-63	0.856
1,4-Diisopropylbenzene	100-18-5	210	-17	0.857
1,2-Diethyl-3,4-dimethylbenzene	54410-75-2	~242 (Predicted)	~16 (Predicted)	-
1,3-Dimethyl-2,5-diethylbenzene	Not readily available	~242 (Predicted)	-	-

Table 2: Spectroscopic Data for Selected C12H18 Aromatic Isomers

Isomer	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	Major Mass Spec. Fragments (m/z)
Hexamethylbenzene	2.25 (s, 18H)	16.9 (CH ₃), 132.0 (C-Ar)	162 (M+), 147, 132, 117, 91
1,3,5-Triethylbenzene	1.25 (t, 9H), 2.62 (q, 6H), 6.85 (s, 3H)	15.6 (CH ₃), 28.7 (CH ₂), 125.8 (CH-Ar), 143.6 (C-Ar)	162 (M+), 147, 133, 119, 105, 91
1,2,4-Triethylbenzene	1.22 (m, 9H), 2.65 (m, 6H), 7.05 (m, 3H)	Not readily available	162 (M+), 147, 133, 119, 105, 91
1,4-Diisopropylbenzene	1.24 (d, 12H), 2.88 (sept, 2H), 7.15 (s, 4H)	24.1 (CH ₃), 33.9 (CH), 126.3 (CH-Ar), 146.5 (C-Ar)	162 (M+), 147, 119, 105, 91, 43

Experimental Protocols

Detailed methodologies for the synthesis and analysis of key C₁₂H₁₈ aromatic isomers are provided below.

Synthesis of Hexamethylbenzene

Reaction: Friedel-Crafts methylation of pentamethylbenzene.

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, place pentamethylbenzene and a suitable solvent such as carbon disulfide.
- Cool the flask in an ice bath and add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.
- Bubble methyl chloride (CH₃Cl) gas through the stirred suspension.
- After the addition of methyl chloride is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.

- Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, wash it with water, sodium bicarbonate solution, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation.
- The crude hexamethylbenzene can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 1,3,5-Triethylbenzene

Reaction: Friedel-Crafts ethylation of benzene.[\[1\]](#)

Procedure:

- To a stirred suspension of anhydrous aluminum chloride in an excess of dry benzene, add ethyl bromide dropwise at a temperature maintained between 0 and 5 °C.[\[1\]](#)
- After the addition is complete, continue stirring at room temperature for several hours.
- Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, wash it successively with water, dilute sodium hydroxide solution, and water.
- Dry the organic layer over anhydrous calcium chloride.
- Fractionally distill the dried solution to first remove the unreacted benzene and then collect the fraction boiling at approximately 215-216 °C, which is 1,3,5-triethylbenzene.[\[2\]](#)

GC-MS Analysis of C12H18 Aromatic Isomers

Objective: To separate and identify the different aromatic isomers of C12H18 in a mixture.

Instrumentation:

- Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
- Capillary column suitable for separating aromatic hydrocarbons (e.g., a non-polar or medium-polar column like a DB-5ms or HP-5ms).

Procedure:

- Sample Preparation: Dissolve the sample mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5-10 °C/min).
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
- Data Analysis:
 - Identify the peaks in the total ion chromatogram (TIC).
 - For each peak, analyze the corresponding mass spectrum.

- Compare the obtained mass spectra with a library of known spectra (e.g., NIST/Wiley library) to identify the individual isomers. The molecular ion peak at m/z 162 and characteristic fragmentation patterns will aid in identification.

Conclusion

This technical guide has provided a detailed overview of the aromatic isomers of C12H18, covering their classification, physical and spectroscopic properties, and methods for their synthesis and analysis. The provided data, presented in clear tables and a logical classification diagram, is intended to be a valuable resource for professionals in research and development. The detailed experimental protocols offer practical guidance for the synthesis and characterization of these important chemical compounds. As research in materials science and drug development continues to advance, a thorough understanding of the properties of these fundamental aromatic building blocks will remain essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triethylbenzene - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Aromatic Isomers of C12H18]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15436369#isomers-of-c12h18-aromatic-hydrocarbons>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com